molecular formula C19H18N6O6 B2755511 N-phenyl-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351632-05-7

N-phenyl-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2755511
CAS No.: 1351632-05-7
M. Wt: 426.389
InChI Key: HQQSWIDCAHVIIC-UHFFFAOYSA-N
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Description

N-phenyl-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a high-purity chemical compound intended for research applications. This complex molecule features a 1,2,4-oxadiazole heterocycle, a structural motif of significant interest in modern medicinal chemistry due to its bioisosteric properties and its presence in a wide spectrum of biologically active compounds . The 1,2,4-oxadiazole ring is known for its versatility in drug discovery, serving as a stable equivalent for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . The specific incorporation of a pyrimidinyl substituent on the oxadiazole ring, combined with an azetidine scaffold and a phenylacetamide group, creates a unique molecular architecture. This structure is designed for investigating interactions with various biological targets. Researchers can utilize this compound as a key intermediate or a building block in the synthesis of novel molecules, or as a pharmacological tool in assays targeting enzymes or receptors. It is particularly relevant for projects in hit-to-lead optimization and structure-activity relationship (SAR) studies . The compound is supplied as an oxalate salt, a common practice to enhance the crystallinity and stability of organic molecules for research purposes. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

oxalic acid;N-phenyl-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2.C2H2O4/c24-14(20-13-5-2-1-3-6-13)11-23-9-12(10-23)17-21-16(22-25-17)15-18-7-4-8-19-15;3-1(4)2(5)6/h1-8,12H,9-11H2,(H,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQSWIDCAHVIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-phenyl-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological properties, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.

Antimicrobial Activity

Research has shown that derivatives of oxadiazole compounds exhibit promising antimicrobial properties. For instance, studies indicate that N-phenyl-substituted oxadiazoles demonstrate significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Compound TypeActivity AgainstReference
N-phenyl oxadiazole derivativesE. coli, S. aureus
Pyrimidine-based compoundsC. albicans

In particular, compounds similar to this compound have been noted for their ability to inhibit biofilm formation in pathogenic bacteria such as Salmonella enterica and Pseudomonas aeruginosa .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. Studies suggest that oxadiazole derivatives can modulate inflammatory pathways effectively. For example, the compound has shown promise in reducing pro-inflammatory cytokines in vitro, indicating a potential for treating inflammatory conditions .

Case Studies and Experimental Findings

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various oxadiazole derivatives against multiple pathogens. The results indicated that modifications at the phenyl ring significantly enhanced activity against Staphylococcus aureus .
  • Anti-inflammatory Mechanism : In another study, N-substituted oxadiazoles were tested for their ability to inhibit the NF-kB pathway in macrophages. The results demonstrated a reduction in TNF-alpha levels, suggesting that these compounds could serve as therapeutic agents in chronic inflammatory diseases .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-phenyl-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent modifications to introduce the azetidine moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.

Pharmacological Applications

Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. Studies have demonstrated that N-phenyl derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds bearing the oxadiazole moiety have shown efficacy against different cancer cell lines, including breast and colon cancer cells .

Antimicrobial Properties
N-phenyl derivatives have also been evaluated for their antimicrobial activities. The presence of the pyrimidine and oxadiazole rings contributes to enhanced interaction with microbial targets, leading to effective inhibition of bacterial growth. In vitro studies have reported promising results against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects
The anti-inflammatory potential of this compound class has been explored extensively. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Animal models have shown that these compounds can reduce inflammation markers significantly .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, a series of N-substituted oxadiazole derivatives were synthesized and screened for anticancer activity. The results indicated that compounds with a pyrimidine substitution exhibited enhanced cytotoxicity against MCF-7 (breast cancer) cells compared to standard chemotherapeutics .

CompoundIC50 (µM)Mechanism of Action
A12.5Apoptosis induction
B8.0Cell cycle arrest
C15.0Inhibition of migration

Case Study 2: Antimicrobial Activity

A comprehensive study assessed the antimicrobial properties of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than conventional antibiotics .

CompoundMIC (µg/mL)Target Organism
D32Staphylococcus aureus
E16Escherichia coli

Comparison with Similar Compounds

Key Observations :

  • Pyrimidin-2-yl substitution (target compound) introduces aromaticity and hydrogen-bonding capacity, which may enhance binding to enzymes or receptors compared to methyl or thiophene analogs .
  • Azetidine vs.
  • Counterion Effects: The oxalate salt in the target compound and its cyclopropyl analog improves aqueous solubility compared to non-salt forms .

Physicochemical Properties

Property Target Compound Cyclopropyl Analog o-Tolyl Analog
Molecular Weight Estimated >350 g/mol 326.31 g/mol 327.29 g/mol
Solubility High (oxalate salt) Moderate (oxalate salt) Low (neutral form)
LogP (Predicted) ~2.5 (pyrimidine polarity) ~2.1 (methyl group) ~3.0 (o-tolyl hydrophobicity)

Notes:

  • The pyrimidine group in the target compound likely reduces lipophilicity (LogP) compared to the o-tolyl analog, favoring aqueous environments .
  • The cyclopropyl analog’s lower molecular weight may enhance membrane permeability .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-phenyl-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate?

A multistep synthesis is typically employed, involving cyclocondensation of precursors like substituted oxadiazoles and azetidine derivatives. Key steps include refluxing equimolar concentrations of intermediates (e.g., pyrimidinyl-oxadiazole and azetidine-acetamide derivatives) with catalysts such as pyridine and Zeolite (Y-H) at 150°C for 5 hours . Purification via ethanol recrystallization ensures product integrity.

Q. How can structural characterization of the compound be rigorously validated?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential. For example, NMR can confirm the azetidine ring’s integrity and oxadiazole substitution patterns, while HRMS verifies molecular weight (±1 ppm accuracy). Elemental analysis (C, H, N) further validates purity .

Q. What solvent systems and reaction conditions optimize the formation of the 1,2,4-oxadiazole ring?

Polar aprotic solvents (e.g., DMF or DMSO) with catalytic acid/base systems (e.g., pyridine) under reflux (120–150°C) are optimal. Zeolite catalysts enhance cyclization efficiency by stabilizing intermediates .

Q. How does the oxalate salt form influence solubility and stability compared to the free base?

The oxalate counterion improves aqueous solubility via salt formation, critical for in vitro assays. Stability studies (TGA/DSC) should assess hygroscopicity and thermal degradation, with oxalate forms often showing superior crystallinity .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in different cell lines?

Discrepancies may arise from cell-specific uptake mechanisms or metabolic differences. Validate using standardized protocols (e.g., consistent cell passage numbers, MTT assay incubation times) and include positive controls (e.g., doxorubicin) . Dose-response curves (IC₅₀) across multiple lines (e.g., MCF-7, HeLa) can clarify selectivity .

Q. How can computational tools predict the compound’s binding affinity to pyrimidine-targeted enzymes?

Molecular docking (AutoDock Vina) against crystal structures of kinases or oxidoreductases can identify key interactions (e.g., hydrogen bonding with pyrimidine-N). Quantum mechanical calculations (DFT) assess oxadiazole ring’s electronic contributions to binding .

Q. What experimental design principles minimize variability in SAR studies?

Use a factorial design (e.g., 2³ DOE) to evaluate substituent effects on bioactivity. Variables include oxadiazole substituents (e.g., pyrimidin-2-yl vs. phenyl), azetidine linker length, and acetamide modifications. Response surface methodology (RSM) optimizes synthetic yields .

Q. How can reaction scalability challenges be mitigated during process development?

Pilot-scale reactions require solvent volume adjustments and controlled heating/cooling rates to prevent exothermic side reactions. Continuous flow reactors improve heat transfer for cyclization steps, while membrane filtration enhances purity .

Q. What analytical techniques resolve degradation products in stability studies?

HPLC-MS/MS with C18 columns (gradient elution: 0.1% formic acid/acetonitrile) identifies hydrolytic degradation (e.g., oxadiazole ring opening). Accelerated stability testing (40°C/75% RH) over 4 weeks quantifies degradation kinetics .

Q. How do structural modifications to the azetidine moiety impact pharmacokinetic profiles?

Substituents on the azetidine ring (e.g., methyl vs. phenyl groups) alter logP and metabolic stability. In vitro microsomal assays (human liver microsomes) quantify CYP450-mediated oxidation, while LogD (pH 7.4) predicts blood-brain barrier permeability .

Methodological Resources

  • Synthesis Optimization : Refer to Zeolite-catalyzed cyclization protocols .
  • Data Analysis : Apply DOE principles for SAR and process optimization .
  • Computational Modeling : Use PubChem-derived physicochemical data for QSAR .

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